2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hydrazino group, and an oxoacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-(2-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-chlorophenyl)-2-oxoacetamide
- 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide
- 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
What sets 2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets and different pharmacokinetic properties .
Properties
Molecular Formula |
C17H15N3O4 |
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Molecular Weight |
325.32 g/mol |
IUPAC Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C17H15N3O4/c1-11-4-2-3-5-13(11)19-16(21)17(22)20-18-9-12-6-7-14-15(8-12)24-10-23-14/h2-9H,10H2,1H3,(H,19,21)(H,20,22)/b18-9+ |
InChI Key |
LHJHHLGPUWEBGX-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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